Norclozapine

Übersicht

Beschreibung

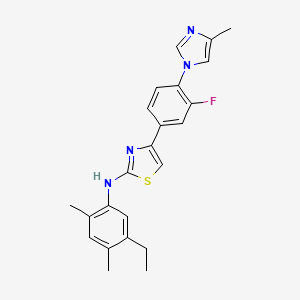

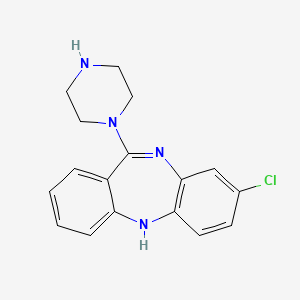

Norclozapine, also known as N-Desmethylclozapine (NDMC), is a major active metabolite of the atypical antipsychotic drug clozapine . Unlike clozapine, it possesses intrinsic activity at the D2/D3 receptors and acts as a weak partial agonist at these sites, similar to aripiprazole and bifeprunox .

Synthesis Analysis

Clozapine is metabolized by CYP1A2 and CYP3A4 enzymes in the liver to form this compound . The process of clozapine metabolism to this compound is complex and involves several pharmacokinetic and genetic variables .

Molecular Structure Analysis

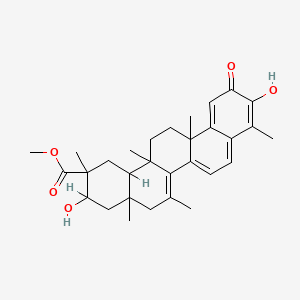

The molecular formula of this compound is C17H17ClN4 . It has a molar mass of 312.80 g·mol−1 . The structure of this compound is similar to that of clozapine, with the absence of a methyl group .

Chemical Reactions Analysis

This compound is formed in the body after administration of clozapine . It has been found that plasma clozapine and this compound levels demonstrated opposing, independent associations with absolute neutrophil count .

Wissenschaftliche Forschungsanwendungen

Metabolic Dysregulation in Rodent Models : Norclozapine exhibits acute metabolic effects, especially impacting insulin resistance, although it is not as potent as clozapine in this regard (Yuen et al., 2020).

Clozapine Serum Analysis : this compound, but not clozapine-N-oxide, has the same D2 receptor affinity as clozapine. This suggests that this compound may play a role in the therapeutic effects and side effects of clozapine (Odou et al., 1996).

Influence on Substance Use and Clozapine Levels : Greater smoking initiation and coffee consumption are associated with reduced blood levels of clozapine and this compound (Zeng et al., 2022).

Prediction of Brain Concentrations in Humans : A study developed a model to predict clozapine and this compound concentrations in the human brain, enhancing the understanding of their behavioral effects in humans (Li et al., 2014).

Pharmacokinetics in Different Ethnicities : A study comparing the steady-state pharmacokinetics of clozapine and this compound in Maori and European patients found no significant difference between these groups (Menkes et al., 2017).

Genetic Analysis of Clozapine Metabolism : Genetic variants significantly affect the metabolism of clozapine and this compound, suggesting a role for pharmacogenomics in clinical management (Pardiñas et al., 2019).

Association with Adverse Drug Reactions : There is a significant correlation between this compound serum levels and certain adverse drug reactions like weight gain and increased cholesterol (Tan et al., 2021).

Impact of Age and Sex on Plasma Concentrations : Age and sex significantly impact the clearance of clozapine and this compound, indicating potential for adverse drug reactions in older adults (Ismail et al., 2012).

Wirkmechanismus

Target of Action

N-Desmethylclozapine (NDMC), also known as Norclozapine, is a major active metabolite of the atypical antipsychotic drug clozapine . It possesses intrinsic activity at the D2/D3 receptors , and acts as a weak partial agonist at these sites . Notably, NDMC has also been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors .

Mode of Action

NDMC combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound . It has a unique ability to stimulate m1 muscarinic receptors, a key muscarinic receptor known to play an important role in cognition . Since clozapine itself blocks the m1 muscarinic receptor, patients need to extensively metabolize clozapine into NDMC to stimulate this receptor and thereby overcome the blocking action of clozapine .

Biochemical Pathways

It is known that ndmc increases cortical acetylcholine and dopamine release in vivo via stimulation of m1 muscarinic receptors . This suggests that NDMC may influence the cholinergic and dopaminergic pathways in the brain.

Pharmacokinetics

Clozapine is metabolized to NDMC in the body . Therapeutic drug monitoring of plasma clozapine and NDMC can help assess adherence, guide dosage, and guard against toxicity . There is a narrow margin between an effective and a potentially toxic dose of clozapine, and there is wide inter-individual variation in clozapine metabolic capacity . Factors such as changes in smoking habit, infection/inflammation, co-prescription of certain drugs, notably fluvoxamine, and age can alter the dose requirement within individuals .

Result of Action

The administration of NDMC is believed to represent a new approach to schizophrenia therapy that combines an atypical antipsychotic efficacy profile with the added advantage of beneficial cognitive effects . Clinical trials found ndmc itself ineffective in the treatment of schizophrenia . This may be because it possesses relatively low D2/D3 occupancy compared to 5-HT2 .

Action Environment

The action, efficacy, and stability of NDMC can be influenced by various environmental factors. For instance, changes in a patient’s smoking habit can have a large effect on an individual’s clozapine dose requirement . Additionally, co-prescription of certain drugs, notably fluvoxamine, can also alter the dose requirement .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Desmethylclozapine interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors . It also increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors .

Cellular Effects

N-Desmethylclozapine has significant effects on various types of cells and cellular processes. It influences cell function by acting as a weak partial agonist at D2/D3 receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-Desmethylclozapine exerts its effects at the molecular level through various mechanisms. It binds to D2/D3 receptors, acting as a weak partial agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.

Metabolic Pathways

N-Desmethylclozapine is involved in various metabolic pathways. It is a major metabolite of clozapine, indicating that it is produced through the metabolic processes that break down clozapine .

Eigenschaften

IUPAC Name |

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOSTQEZICQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042616 | |

| Record name | N-Desmethylclozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |

| Record name | Norclozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

6104-71-8 | |

| Record name | N-Desmethylclozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norclozapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Desmethylclozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine, normethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

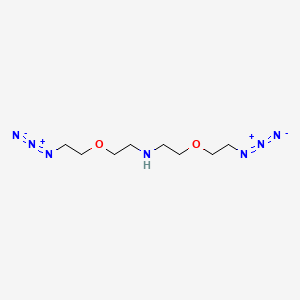

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)

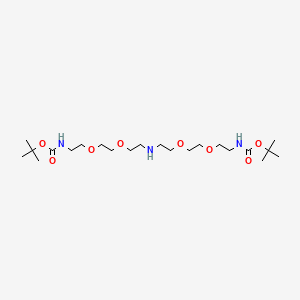

![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)

![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)